2-Cyclopropyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
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Description
2-Cyclopropyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C14H17F3N4O and its molecular weight is 314.312. The purity is usually 95%.
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Scientific Research Applications
N-Dealkylation of Arylpiperazine Derivatives
Arylpiperazine derivatives are clinically significant, particularly in treating depression, psychosis, or anxiety. Their metabolism involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites interact with various neurotransmitter receptors, highlighting the complex disposition and pharmacological implications of arylpiperazine derivatives, including those structurally related to the specified compound (Caccia, 2007).
Dipeptidyl Peptidase IV Inhibitors
Compounds containing pyrimidine, such as the mentioned chemical, are explored for their therapeutic potential, including as dipeptidyl peptidase IV (DPP IV) inhibitors. DPP IV inhibitors are significant in managing type 2 diabetes mellitus, suggesting a potential application area for pyrimidine-containing compounds in therapeutic interventions for diabetes (Mendieta, Tarragó, & Giralt, 2011).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine, as a core structure, has been highlighted for its medicinal importance, including in compounds with anti-mycobacterial properties. This indicates the potential use of piperazine-containing compounds, such as the one , in developing treatments against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains (Girase et al., 2020).
Piperazine Derivatives for Therapeutic Use
The versatility of piperazine derivatives spans across various therapeutic areas, including antipsychotic, antidepressant, anticancer, and anti-inflammatory applications. This underscores the chemical's potential in a wide range of pharmaceutical developments (Rathi, Syed, Shin, & Patel, 2016).
Macozinone for Tuberculosis Treatment
The development of macozinone, a piperazine-benzothiazinone, for treating tuberculosis showcases the significant impact of piperazine derivatives in addressing global health challenges, such as TB. This highlights the potential application of similar compounds in developing more efficient drug regimens for TB treatment (Makarov & Mikušová, 2020).
Properties
IUPAC Name |
2-cyclopropyl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O/c15-14(16,17)11-8-12(19-9-18-11)20-3-5-21(6-4-20)13(22)7-10-1-2-10/h8-10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLADFVLXQQYUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.